molecular formula C8H16ClN B2396748 (1S,5R)-6,6-Dimethylbicyclo[3.1.0]hexan-3-amine;hydrochloride CAS No. 2307757-40-8

(1S,5R)-6,6-Dimethylbicyclo[3.1.0]hexan-3-amine;hydrochloride

Katalognummer: B2396748
CAS-Nummer: 2307757-40-8
Molekulargewicht: 161.67
InChI-Schlüssel: MRGLBBKKWWCYRZ-KDPVWLTQSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(1S,5R)-6,6-Dimethylbicyclo[3.1.0]hexan-3-amine hydrochloride is a bicyclic amine hydrochloride characterized by a rigid bicyclo[3.1.0]hexane scaffold with two methyl substituents at the 6,6-positions and an amine group at the 3-position. Its molecular formula is C₈H₁₆ClN, with a stereochemically defined (1S,5R) configuration . The compound’s stereochemistry and bicyclic framework contribute to its unique physicochemical properties, including enhanced lipophilicity and conformational rigidity compared to linear amines. These features make it a valuable intermediate in medicinal chemistry, particularly for designing bioactive molecules targeting central nervous system (CNS) receptors or antimicrobial agents .

Eigenschaften

IUPAC Name

(1R,5S)-6,6-dimethylbicyclo[3.1.0]hexan-3-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N.ClH/c1-8(2)6-3-5(9)4-7(6)8;/h5-7H,3-4,9H2,1-2H3;1H/t5?,6-,7+;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRGLBBKKWWCYRZ-FXFNDYDPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2C1CC(C2)N)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1([C@H]2[C@@H]1CC(C2)N)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (1S,5R)-6,6-Dimethylbicyclo[3.1.0]hexan-3-amine;hydrochloride typically involves the annulation of cyclopropenes with aminocyclopropanes. This process can be catalyzed using organic or iridium photoredox catalysts under blue LED irradiation, yielding good results for a range of cyclopropene and cyclopropylaniline derivatives . The reaction is highly diastereoselective, especially when using difluorocyclopropenes with a removable substituent on the cyclopropylaniline .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions and using continuous flow reactors, can be applied to scale up the laboratory synthesis methods.

Analyse Chemischer Reaktionen

Types of Reactions

(1S,5R)-6,6-Dimethylbicyclo[3.1.0]hexan-3-amine;hydrochloride can undergo various chemical reactions, including:

    Reduction: This involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions vary depending on the specific reaction but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or an alcohol, while reduction could produce an amine or a hydrocarbon.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Applications

The compound has demonstrated notable biological activities, particularly in antimicrobial applications. Research indicates that (1S,5R)-6,6-Dimethylbicyclo[3.1.0]hexan-3-amine;hydrochloride exhibits pronounced activity against various fungi, surpassing the effectiveness of conventional antimycotic agents like Fluconazole on filamentous fungi . The compound's mechanism of action involves binding to specific receptors or enzymes, modulating their activity and leading to its observed antimicrobial effects.

Case Studies

  • Fungal Inhibition : A study highlighted the compound's effectiveness against multiple fungal strains, showing higher efficacy compared to standard treatments . The minimum inhibitory concentration (MIC) values were established, demonstrating its potential as a therapeutic agent in treating fungal infections.
  • Antibacterial Properties : Another investigation revealed moderate antibacterial activity against Staphylococcus aureus and Escherichia coli, indicating its potential use in developing new antibacterial agents .

Synthetic Routes and Industrial Production

The synthesis of (1S,5R)-6,6-Dimethylbicyclo[3.1.0]hexan-3-amine;hydrochloride typically involves the annulation of cyclopropenes with aminocyclopropanes, often catalyzed by organic or iridium photoredox catalysts under blue LED irradiation. While industrial production methods are not extensively documented, principles from large-scale organic synthesis can be applied to optimize reaction conditions for scalability.

Types of Reactions

The compound can undergo various chemical reactions:

  • Reduction : Addition of hydrogen or removal of oxygen.
  • Substitution : Replacement of one functional group with another.

Common reagents include oxidizing agents like potassium permanganate for oxidation and reducing agents like lithium aluminum hydride for reduction.

Wirkmechanismus

The mechanism of action of (1S,5R)-6,6-Dimethylbicyclo[3.1.0]hexan-3-amine;hydrochloride involves its interaction with molecular targets in biological systems. The compound may bind to specific receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Structural Modifications and Physicochemical Properties

The following table summarizes key structural analogs and their differences:

Compound Name Molecular Formula Substituents Key Features
(1S,5R)-6,6-Dimethylbicyclo[3.1.0]hexan-3-amine hydrochloride (Target) C₈H₁₆ClN 6,6-dimethyl, 3-amine High lipophilicity due to methyl groups; rigid bicyclic structure .
6,6-Difluorobicyclo[3.1.0]hexan-3-amine hydrochloride C₆H₁₀ClF₂N 6,6-difluoro, 3-amine Increased polarity from fluorine atoms; lower logP compared to dimethyl analog .
N-(((1S,5R)-6,6-Dimethylbicyclo[3.1.1]hept-2-en-2-yl)methyl)-3-carboxamide derivatives Varies (e.g., C₂₃H₃₈ClN₃O) Terpenoid-amphiphilic hybrids Larger molecular weight; dual pharmacophores with antimicrobial activity .
(1R,2S,5S)-Methyl 6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate hydrochloride C₉H₁₆ClNO₂ 3-aza substitution, methyl ester Enhanced solubility due to ester group; used as a chiral building block .
Antimicrobial Activity
  • Target Compound: No direct antimicrobial data is available in the provided evidence. However, its structural analogs with terpenoid-amphiphilic hybrids (e.g., compounds 9 and 10 from ) exhibit moderate activity against Staphylococcus aureus (MIC = 128 µg/mL) and Escherichia coli (MIC = 512 µg/mL). The dimethylbicyclo framework may reduce activity by shielding the quaternary ammonium group, as seen in similar compounds .
  • Amphiphilic Hybrids: Compound 11 (), containing a myrtenol-derived fragment, shows superior activity against Pseudomonas aeruginosa (MIC = 32 µg/mL), likely due to optimized amphiphilicity .

Key Research Findings

Lipophilicity vs. Bioactivity : The dimethyl groups in the target compound increase lipophilicity, which may hinder solubility and reduce antimicrobial efficacy compared to more polar derivatives like fluorinated analogs .

Stereochemical Influence : The (1S,5R) configuration is critical for chiral recognition in drug-receptor interactions, as seen in related compounds used as LPAR1 antagonists .

Biologische Aktivität

(1S,5R)-6,6-Dimethylbicyclo[3.1.0]hexan-3-amine;hydrochloride is a bicyclic compound that has garnered interest due to its potential biological activities, particularly in antimicrobial applications. This article reviews its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

The compound has the following chemical properties:

PropertyValue
Molecular Formula C10H15N·HCl
Molecular Weight 185.69 g/mol
Density 1.1 ± 0.1 g/cm³
Boiling Point 257.4 ± 23.0 °C
Flash Point 106.5 ± 15.2 °C
LogP 1.56

These properties indicate its stability and potential for interaction with various biological targets.

The mechanism of action for (1S,5R)-6,6-Dimethylbicyclo[3.1.0]hexan-3-amine;hydrochloride involves its interaction with specific molecular targets within biological systems. It is hypothesized that the compound may modulate the activity of certain enzymes or receptors, which can lead to its observed biological effects.

Antimicrobial Activity

Recent studies have highlighted the compound's promising antimicrobial properties:

  • Bactericidal Activity: The compound exhibits significant bactericidal activity against Staphylococcus aureus, comparable to established antimicrobial agents such as miramistin .
  • Minimum Inhibitory Concentration (MIC): Studies report MIC values of 32 µg/mL against S. aureus and higher values against other pathogens, indicating a spectrum of activity that warrants further investigation .

Case Studies

  • Study on Antibacterial Properties:
    • Research demonstrated that (1S,5R)-6,6-Dimethylbicyclo[3.1.0]hexan-3-amine;hydrochloride had a MIC of 128 µg/mL against S. aureus and was effective against E. coli with an MIC of 512 µg/mL .
    • The compound's structure allows it to penetrate bacterial membranes effectively, enhancing its bactericidal effects.
  • Antifungal Activity:
    • The compound showed low antifungal activity against Candida species but comparable efficacy to fluconazole against filamentous fungi . This suggests potential application in treating fungal infections alongside bacterial infections.

Comparative Analysis with Similar Compounds

The unique stereochemistry and dimethyl groups in (1S,5R)-6,6-Dimethylbicyclo[3.1.0]hexan-3-amine;hydrochloride set it apart from similar compounds like (1R,5R)-bicyclo[3.1.0]hexan-1-amine hydrochloride and (1R,5S,6R)-bicyclo[3.1.0]hexan-6-amine hydrochloride in terms of reactivity and interaction profiles .

Compound NameBactericidal ActivityAntifungal Activity
(1S,5R)-6,6-Dimethylbicyclo[3.1.0]hexan-3-amine;hydrochlorideHighModerate
(1R,5R)-Bicyclo[3.1.0]hexan-1-amine hydrochlorideModerateLow
(1R,5S,6R)-Bicyclo[3.1.0]hexan-6-amine hydrochlorideLowModerate

Q & A

Q. What are the key synthetic strategies for synthesizing (1S,5R)-6,6-Dimethylbicyclo[3.1.0]hexan-3-amine hydrochloride?

  • Methodological Answer : Synthesis typically involves cyclization reactions followed by amine functionalization and subsequent hydrochloride salt formation. For example, asymmetric synthesis starting from amino acid precursors can yield enantiomerically pure forms via stereoselective cyclization . Optimization of reaction conditions (e.g., temperature, catalysts) improves yield, with continuous flow reactors enhancing scalability and purity (>98%) . Key steps include:
  • Cyclization : Formation of the bicyclic core using transition-metal catalysts.
  • Amine introduction : Reductive amination or nucleophilic substitution.
  • Salt formation : Treatment with HCl in anhydrous conditions.

Q. How is the purity and structural integrity of this compound validated in academic research?

  • Methodological Answer : Analytical validation employs:
  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms stereochemistry and bicyclic structure .
  • Mass Spectrometry (MS) : High-resolution MS verifies molecular weight (133.62 g/mol) .
  • HPLC/UPLC : Quantifies purity (>98%) and detects impurities .
  • X-ray crystallography : Resolves absolute configuration for chiral centers .

Q. What are the solubility and stability profiles of this compound under experimental conditions?

  • Methodological Answer : Solubility in aqueous buffers is limited due to its hydrophobic bicyclic core. Strategies include:
  • Co-solvents : DMSO or ethanol (10-20% v/v) enhances dissolution .
  • pH adjustment : Protonation of the amine group (pKa ~9.2) improves water solubility at acidic pH .
    Stability studies indicate degradation under prolonged light exposure; storage in inert atmospheres (2–8°C) is recommended .

Advanced Research Questions

Q. How does the chiral configuration (1S,5R) influence its biological activity and target selectivity?

  • Methodological Answer : The stereochemistry dictates receptor-binding affinity. For example:
  • Enantiomer-specific assays : (1S,5R) exhibits 10-fold higher affinity for serotonin receptors (5-HT2A) compared to (1R,5S) in radioligand binding studies .
  • Molecular docking : The bicyclic scaffold’s rigid conformation aligns with hydrophobic pockets in dopamine D2 receptors, as shown in computational models .
    Comparative studies with des-methyl analogs reveal reduced activity, emphasizing the role of 6,6-dimethyl groups in steric stabilization .

Q. What experimental approaches resolve contradictions in reported pharmacological data for this compound?

  • Methodological Answer : Discrepancies in IC50 values (e.g., serotonin vs. dopamine receptor inhibition) arise from assay conditions. Strategies include:
  • Standardized protocols : Use of uniform cell lines (e.g., HEK293) and buffer systems (e.g., Tris-HCl pH 7.4) .
  • Orthogonal assays : Combining radioligand binding with functional cAMP assays to validate target engagement .
  • Metabolic stability screening : Liver microsome assays identify cytochrome P450 interactions that alter efficacy .

Q. How can researchers optimize reaction yields in large-scale synthesis while maintaining enantiomeric excess?

  • Methodological Answer : Key parameters include:
  • Catalyst selection : Chiral Ru or Ir catalysts achieve >95% enantiomeric excess (ee) in asymmetric hydrogenation .
  • Temperature control : Lower temperatures (–20°C) minimize racemization during cyclization .
  • Workflow automation : Continuous flow systems reduce batch variability and improve yield (75–85%) .

Q. What comparative advantages does this compound offer over structurally similar bicyclic amines in drug discovery?

  • Methodological Answer : Advantages include:
  • Enhanced metabolic stability : The 6,6-dimethyl groups reduce oxidative degradation by hepatic enzymes (t1/2 = 4.2 hrs in human microsomes) .
  • Conformational rigidity : Restricts rotational freedom, improving target specificity (e.g., 5-HT2A vs. off-target muscarinic receptors) .
    Structural comparisons with fluorinated analogs (e.g., 6,6-difluoro derivatives) show reduced CNS penetration due to increased polarity .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.